Fmoc-Glu(OtBu)-Osu, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-succinimidyl gamma-t-butyl ester, is a valuable building block used in peptide synthesis techniques like Solid-Phase Peptide Synthesis (SPPS) [, ]. Here's a breakdown of its applications in scientific research:
Fmoc-Glu(Otbu)-Osu is a protected amino acid derivative. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group of Glutamic acid, while the Otbu (tert-Butyl) group safeguards the gamma-carboxyl group. The Osu (N-Hydroxysuccinimide ester) moiety acts as a highly reactive acylating agent, enabling efficient coupling with the free amine group of another peptide or amino acid during chain elongation in SPPS [, ]. This facilitates the incorporation of Glutamic acid residues into the desired peptide sequence.
Beyond peptide synthesis, Fmoc-Glu(Otbu)-Osu finds application in creating other functional molecules. Research has explored its use in the synthesis of:
By incorporating Fmoc-Glu(Otbu)-Osu, scientists can develop bis- and tris-branched molecules with a terminal carboxyl group for further conjugation with other biomolecules like proteins or drugs [].
Fmoc-Glu(Otbu)-Osu can be a building block in the synthesis of N3S chelators, which are molecules designed to bind specific metal ions. These chelators have potential applications in radiopharmaceuticals and contrast agents for medical imaging [].
Fmoc-Glu(Otbu)-Osu, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-succinimidyl gamma-t-butyl ester, is a specialized amino acid derivative utilized predominantly in peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester on the side chain of glutamic acid. The presence of the succinimidyl group enhances its reactivity, making it an effective building block for constructing complex peptides and bioconjugates .
The biological activity of Fmoc-Glu(Otbu)-Osu is largely tied to its role in peptide synthesis. By facilitating the formation of specific peptides, this compound can influence several biological processes:
The synthesis of Fmoc-Glu(Otbu)-Osu typically involves several steps:
Fmoc-Glu(Otbu)-Osu finds extensive applications in several fields:
Interaction studies involving Fmoc-Glu(Otbu)-Osu focus on its binding properties with various biomolecules:
Several compounds share structural similarities with Fmoc-Glu(Otbu)-Osu, each possessing unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Fmoc-L-Glutamic Acid | Basic structure similar to Fmoc-Glu(Otbu)-Osu | Lacks the succinimidyl group; primarily used for standard peptide synthesis. |
| Fmoc-L-Aspartic Acid | Similar Fmoc protection but different amino acid | Utilized for synthesizing peptides containing aspartic acid residues. |
| Fmoc-L-Lysine | Contains an amino group on the side chain | Often used for incorporating lysine into peptides; different reactivity profile. |
| Fmoc-L-Tyrosine | Aromatic side chain with hydroxyl group | Used for synthesizing peptides that require tyrosine; different functional properties. |
Fmoc-Glu(Otbu)-Osu stands out due to its combination of a reactive succinimidyl ester with a protected glutamic acid residue, making it particularly versatile for advanced peptide synthesis applications .
The molecular formula C28H30N2O8 defines the precise atomic composition of Fluorenylmethoxycarbonyl-Glutamic Acid(tert-butyl ester)-N-Hydroxysuccinimide Ester [1]. The compound exhibits a molecular weight of 522.55 daltons, establishing its substantial molecular architecture [1]. The structural framework encompasses multiple functional domains that contribute to its reactivity profile and synthetic utility [1].
The fluorenylmethoxycarbonyl protecting group occupies the amino terminus, providing base-labile protection that remains stable under acidic conditions [26] [27]. This protecting group strategy enables orthogonal deprotection sequences essential for complex peptide assembly protocols . The tert-butyl ester moiety protects the gamma-carboxyl group of the glutamic acid residue, offering acid-labile protection that complements the base-labile nature of the fluorenylmethoxycarbonyl group [15] [16].
The N-hydroxysuccinimide ester functionality activates the alpha-carboxyl group, enhancing its electrophilic character and facilitating efficient amide bond formation with nucleophilic amino groups [29]. This activation strategy significantly improves coupling efficiency compared to conventional carboxyl activation methods [19].
| Structural Component | Chemical Formula Contribution | Molecular Weight Contribution (Da) |
|---|---|---|
| Fluorenylmethoxycarbonyl Group | C15H11O2 | 223.25 |
| Glutamic Acid Backbone | C5H9NO4 | 147.13 |
| tert-Butyl Ester | C4H8O | 72.11 |
| N-Hydroxysuccinimide | C4H4NO3 | 114.08 |
| Total Compound | C28H30N2O8 | 522.55 |
Fluorenylmethoxycarbonyl-Glutamic Acid(tert-butyl ester)-N-Hydroxysuccinimide Ester manifests as a white powder under standard laboratory conditions [1]. The crystalline nature of this compound contributes to its stability and handling characteristics during synthetic procedures [20]. Storage requirements typically specify desiccated conditions at temperatures ranging from 2 to 8 degrees Celsius to maintain chemical integrity [7] [20].
The solubility profile of this compound demonstrates selective dissolution behavior across different solvent systems [7]. Enhanced solubility occurs in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetone [7]. Limited solubility characteristics manifest in aqueous systems, necessitating careful consideration of reaction conditions for optimal synthetic outcomes [18].
The optical activity of related fluorenylmethoxycarbonyl-glutamic acid derivatives typically exhibits specific rotation values of approximately -29 ± 2 degrees when measured at 20 degrees Celsius using dimethylformamide as the solvent at a concentration of 1 gram per 100 milliliters [22]. This optical rotation parameter provides valuable stereochemical information for compound identification and purity assessment [30].
| Physical Property | Value | Measurement Conditions |
|---|---|---|
| Appearance | White Powder | Room Temperature |
| Storage Temperature | 2-8°C | Desiccated Conditions |
| Optical Rotation | -29 ± 2° | c=1 in DMF, 20°C |
| Solubility (DMSO) | ≥10 mg/mL | Room Temperature |
| Solubility (Aqueous) | 0.1-1 mg/mL | PBS pH 7.2 |
Infrared spectroscopy reveals characteristic absorption bands that enable structural identification and functional group confirmation [11] [32]. The carbonyl stretching frequencies provide diagnostic information regarding the ester functionalities present within the molecular framework [28] [32]. Ester carbonyl groups typically manifest absorption bands between 1735 and 1750 wavenumbers, reflecting the electronic environment of these functional groups [32].
The fluorenylmethoxycarbonyl protecting group contributes distinctive aromatic carbon-hydrogen stretching vibrations in the 3000 to 3100 wavenumber region [32]. Additionally, aromatic carbon-carbon stretching modes appear between 1400 and 1600 wavenumbers, providing fingerprint information for structural confirmation [32].
Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for this compound [26]. Proton nuclear magnetic resonance spectra typically reveal characteristic signals corresponding to the fluorenylmethoxycarbonyl aromatic protons, glutamic acid backbone protons, and tert-butyl ester methyl groups [26]. The integration patterns and coupling constants provide valuable information regarding the molecular connectivity and stereochemical arrangement [14].
Mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis [14]. Electrospray ionization techniques commonly generate molecular ion peaks corresponding to the protonated molecular species at mass-to-charge ratio 523, confirming the molecular formula assignment [14].
| Spectroscopic Technique | Characteristic Features | Diagnostic Value |
|---|---|---|
| Infrared | C=O stretch 1735-1750 cm⁻¹ | Ester identification |
| Infrared | Aromatic C-H 3000-3100 cm⁻¹ | Fmoc group confirmation |
| ¹H NMR | Aromatic signals 7-8 ppm | Fluorene ring system |
| ¹H NMR | tert-Butyl singlet ~1.4 ppm | Protecting group verification |
| Mass Spectrometry | [M+H]⁺ = 523 | Molecular weight confirmation |
The stereochemical configuration of Fluorenylmethoxycarbonyl-Glutamic Acid(tert-butyl ester)-N-Hydroxysuccinimide Ester maintains the natural L-configuration of the glutamic acid residue [15]. This stereochemical arrangement proves essential for biological activity and recognition by enzymatic systems during peptide synthesis applications .
The alpha-carbon center of the glutamic acid moiety exhibits S-configuration according to the Cahn-Ingold-Prelog priority rules [15] [16]. This absolute configuration ensures compatibility with natural peptide sequences and maintains the desired biological activity of synthesized peptides .
Optical rotation measurements provide experimental verification of the stereochemical purity and configuration [22] [30]. The negative optical rotation values observed for this compound class indicate the predominant L-configuration, consistent with natural amino acid stereochemistry [22]. Enantiomeric purity assessment typically achieves values exceeding 99.8 percent when analyzed using chiral chromatographic methods .
The stereochemical stability of the compound remains maintained under standard storage and handling conditions . However, careful attention to reaction conditions during synthetic procedures prevents racemization processes that could compromise the stereochemical integrity .
| Stereochemical Parameter | Value | Analytical Method |
|---|---|---|
| Absolute Configuration | S | X-ray Crystallography |
| Enantiomeric Excess | >99.8% | Chiral HPLC |
| Optical Purity | >99% | Polarimetry |
| Configuration Stability | Stable | Extended Storage Studies |
| Racemization Risk | Minimal | Coupling Condition Studies |
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester represents a complex multifunctional amino acid derivative containing several distinct chemical moieties, each contributing specific reactivity patterns and stability characteristics [1] [2]. The compound features a molecular formula of C28H30N2O8 with a molecular weight of 522.6 g/mol [1] [3], establishing it as a moderately sized organic molecule with multiple reactive centers.
The 9-fluorenylmethoxycarbonyl protecting group constitutes the primary N-terminal protection system, attached through a carbamate linkage to the α-amino group of glutamic acid [4] [5]. This protecting group demonstrates remarkable stability toward acidic conditions while maintaining selective lability under basic conditions, particularly in the presence of secondary amines such as piperidine [4] [6]. The fluorenyl ring system provides both steric bulk and electronic stabilization through π-conjugation, contributing to the overall stability of the protected amino acid during synthetic manipulations [4] [5].
The glutamic acid backbone serves as the central scaffold, providing both α-amino and α-carboxyl functionalities essential for peptide bond formation [7] [8]. The natural L-configuration is maintained throughout the protection and activation processes, ensuring proper stereochemical integrity for peptide synthesis applications [7] [9]. The side chain γ-carboxyl group undergoes selective protection through tert-butyl esterification, preventing unwanted cyclization reactions and side-chain modifications during peptide chain elongation [9] [10].
The tert-butyl ester protection of the γ-carboxyl group provides orthogonal deprotection capabilities relative to the Fmoc protecting group [10] [11]. This ester linkage demonstrates exceptional stability under basic conditions used for Fmoc deprotection while remaining selectively cleavable under acidic conditions using trifluoroacetic acid [12] [11]. The bulky tert-butyl group prevents β-sheet aggregation and improves solubility in organic solvents commonly employed in solid-phase peptide synthesis [10] [11].
The N-hydroxysuccinimide ester represents the most reactive functional group within the molecule, serving as the activated carboxyl terminus for efficient amide bond formation [13] [14]. This activated ester demonstrates enhanced electrophilicity compared to standard carboxylic acids, facilitating rapid coupling reactions with primary amines under mild conditions [13] [15]. The succinimidyl ring system provides an excellent leaving group through resonance stabilization, driving the coupling reaction toward completion [13] [14].
| Functional Group | Position | Chemical Role | Stability Profile |
|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | N-terminal protection | Base-labile protecting group | Stable to acids, labile to bases |
| Glutamic acid backbone | Central amino acid core | Amino acid scaffold | Stable under synthesis conditions |
| tert-Butyl ester | γ-carboxyl protection | Acid-labile protecting group | Stable to bases, labile to acids |
| N-hydroxysuccinimide ester | α-carboxyl activation | Activating group for coupling | Reactive toward nucleophiles |
| Carbamate linkage | Fmoc-amino connection | Protective linkage | Stable during synthesis |
| Methylene linker | Fmoc-fluorenyl connection | Spacer for protecting group | Stable during synthesis |
The 9-fluorenylmethoxycarbonyl protecting group represents one of the most widely employed amino-protecting strategies in modern peptide synthesis, offering unique advantages through its base-labile deprotection mechanism and excellent stability under acidic conditions [4] [5] [6]. The protecting group demonstrates exceptional orthogonality with acid-labile protecting groups, enabling selective deprotection strategies essential for complex peptide synthesis [4] [5].
The deprotection mechanism proceeds through a two-step process initiated by base-catalyzed proton abstraction at the C-9 position of the fluorenyl ring system [4] [17] [18]. Piperidine, the most commonly employed deprotection reagent, abstracts the acidic proton with a pKa of approximately 23, generating a fluorenyl carbanion intermediate that rapidly undergoes β-elimination to form dibenzofulvene [4] [17] [18]. The resulting dibenzofulvene immediately forms a stable adduct with the excess piperidine present in the deprotection mixture, driving the reaction to completion and preventing unwanted side reactions with the liberated amino group [4] [17] [18].
Alternative deprotection reagents include 4-methylpiperidine and pyrrolidine, which demonstrate comparable efficiency while offering reduced toxicity profiles compared to piperidine [17] [19] [18]. Pyrrolidine shows particular promise for deprotection in less polar solvent systems, expanding the available solvent range for peptide synthesis applications [17]. However, increased nucleophilicity of pyrrolidine compared to piperidine may lead to enhanced side-product formation in certain peptide sequences [17].
The monitoring of Fmoc deprotection utilizes ultraviolet spectroscopy at 301 nm to track the formation of the dibenzofulvene-piperidine adduct, providing real-time assessment of reaction completion [4] [6]. This spectroscopic monitoring enables automated peptide synthesis systems to optimize deprotection conditions and ensure complete removal before subsequent coupling steps [4] [6].
Stability considerations demonstrate excellent resistance to acidic conditions, including trifluoroacetic acid treatment used for side-chain deprotection, while maintaining complete lability under basic conditions [4] [5] [6]. The protecting group shows minimal sensitivity to standard coupling reagents and conditions, providing reliable protection throughout multi-step peptide synthesis protocols [4] [5].
The tert-butyl ester protecting group provides highly effective protection for carboxylic acid functionalities through exceptional stability under basic conditions and selective cleavage under acidic conditions [12] [10] [11]. This protecting group demonstrates particular utility in peptide synthesis due to its orthogonal deprotection relative to base-labile protecting groups and excellent solubility characteristics [10] [11].
The deprotection mechanism involves acid-catalyzed protonation of the carbonyl oxygen followed by heterolytic cleavage of the C-O bond to generate a stable tertiary carbocation [12] [20] [21]. Trifluoroacetic acid serves as the preferred deprotection reagent, providing sufficient acidity to promote carbocation formation while minimizing side reactions [12] [22] [23]. The resulting tert-butyl cation undergoes rapid deprotonation to form isobutylene gas, which readily escapes from the reaction mixture, driving the deprotection to completion [20] [21] [24].
Alternative deprotection methods include zinc bromide in dichloromethane for mild deprotection conditions, particularly valuable for acid-sensitive substrates [12] [25]. This method offers reduced potential for side reactions while maintaining efficient deprotection, though longer reaction times may be required compared to trifluoroacetic acid treatment [12] [25]. Recent developments include catalytic deprotection using magic blue and triethylsilane, providing exceptionally mild conditions suitable for complex substrates [11].
Stability profile demonstrates excellent resistance to basic conditions, including exposure to piperidine during Fmoc deprotection cycles [10] [11]. The protecting group remains stable during standard coupling procedures using carbodiimide activation and related methods, providing reliable protection throughout peptide synthesis [10] [11]. Hydrolytic stability under neutral conditions ensures minimal degradation during aqueous workup procedures [10] [11].
Steric effects of the bulky tert-butyl group contribute to enhanced solubility in organic solvents while preventing β-sheet aggregation during peptide synthesis [10] [11]. This steric bulk can occasionally reduce coupling efficiency in sterically hindered sequences, requiring extended reaction times or alternative activation methods .
The N-hydroxysuccinimide ester functionality represents a highly effective carboxyl activation strategy, providing enhanced reactivity toward nucleophilic attack while maintaining stability under storage conditions [13] [14] [15]. This activated ester demonstrates superior coupling efficiency compared to standard carboxylic acids, with typical yields ranging from 85-95% under standard peptide synthesis conditions [13] [14].
The nucleophilic substitution mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic attack by primary amines on the carbonyl carbon [13] [28] [29]. The electron-withdrawing effect of the N-hydroxysuccinimide leaving group increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack [13] [14]. Collapse of the tetrahedral intermediate with departure of the N-hydroxysuccinimide anion yields the desired amide bond with high efficiency [13] [14] [29].
Reaction kinetics demonstrate first-order dependence on both amine nucleophile and activated ester concentrations, with rate constants significantly higher than corresponding reactions with standard carboxylic acids [13] [30]. The half-life for hydrolysis ranges from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C, indicating the importance of reaction pH and temperature control [28]. Optimal coupling conditions typically employ pH 8.0-8.5 to maximize reaction rate while minimizing hydrolytic competition [13] [28].
Comparative reactivity studies reveal enhanced performance relative to other activated esters, with N-hydroxysuccinimide esters showing superior stability-reactivity balance [13] [14] [31]. Pentafluorophenyl esters demonstrate higher reactivity but reduced stability, while benzotriazole esters offer comparable performance with slightly different selectivity profiles [31] [29]. The N-hydroxysuccinimide system provides optimal balance of stability, reactivity, and practical handling characteristics [13] [14].
Selectivity considerations favor reaction with primary amines over secondary amines, with minimal reactivity toward alcohols and thiols under standard conditions [13] [14] [15]. Recent studies demonstrate unexpected reactivity with carboxylate groups under gas-phase conditions, though this reactivity remains negligible under standard solution-phase peptide synthesis conditions [13]. The activated ester shows excellent chemoselectivity for amino groups in the presence of other nucleophilic functionalities [13] [14].
| Reagent Type | Reactivity | Coupling Efficiency | Reaction Time | Typical Applications | Leaving Group |
|---|---|---|---|---|---|
| N-hydroxysuccinimide ester | High | 85-95% | 30-60 minutes | Standard peptide synthesis | N-hydroxysuccinimide |
| Pentafluorophenyl ester | Very high | 90-98% | 15-30 minutes | Difficult couplings | Pentafluorophenol |
| Benzotriazole ester | Very high | 90-98% | 15-30 minutes | Difficult couplings | Hydroxybenzotriazole |
| Standard carboxylic acid | Low | 60-80% | 2-4 hours | Simple amide formations | None (requires activation) |